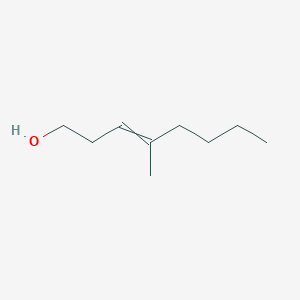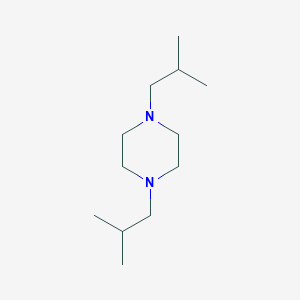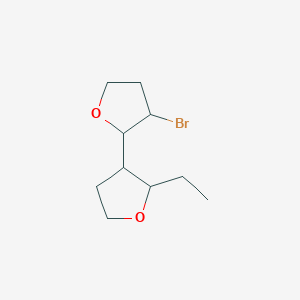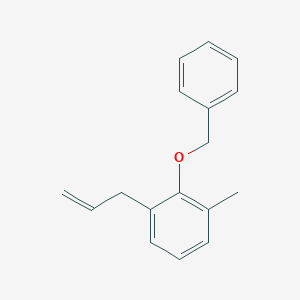
5-Chloro-6-hydrazinylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7ClN4O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position, a hydrazinyl group at the 6-position, and a chlorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrazination: The amino group is then converted to a hydrazinyl group by reacting with hydrazine hydrate.
Sulfonation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction yields and purity.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfenamides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions include:
Azo Compounds: From oxidation of the hydrazinyl group.
Sulfinamides: From reduction of the sulfonamide group.
Substituted Pyridines: From nucleophilic substitution of the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Analytical Chemistry: It is utilized as a reagent in various analytical techniques, such as chromatography and spectroscopy.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Binding: The sulfonamide group binds to the active site of enzymes, while the hydrazinyl group forms hydrogen bonds with surrounding residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydrazinylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains a fluorine atom instead of a sulfonamide group.
5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Has the hydrazinyl group at the 4-position instead of the 6-position.
Uniqueness
5-Chloro-6-hydrazinylpyridine-3-sulfonamide is unique due to:
Structural Features: The combination of a chlorine atom, hydrazinyl group, and sulfonamide group in specific positions.
Reactivity: Its ability to undergo diverse chemical reactions, making it a versatile intermediate.
Applications: Its potential in various fields, including medicinal chemistry and materials science, sets it apart from similar compounds.
Propriétés
Numéro CAS |
114291-16-6 |
|---|---|
Formule moléculaire |
C5H7ClN4O2S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
5-chloro-6-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C5H7ClN4O2S/c6-4-1-3(13(8,11)12)2-9-5(4)10-7/h1-2H,7H2,(H,9,10)(H2,8,11,12) |
Clé InChI |
INXZWYBAWDNTOT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)NN)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)

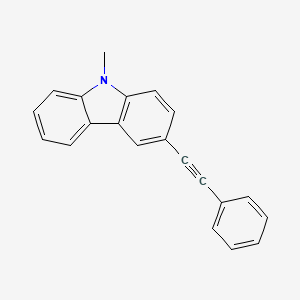
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)

![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
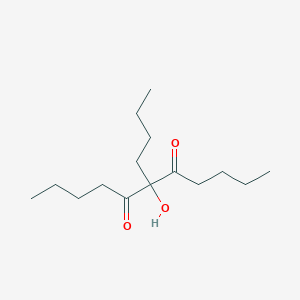
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
